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Compound of Interest

Compound Name:
8-Azaspiro[4.5]decane

hydrochloride

Cat. No.: B184460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for 8-
Azaspiro[4.5]decane hydrochloride (CAS No: 1123-30-4), a key intermediate in synthetic

organic chemistry. Due to the limited availability of public, detailed experimental spectra for this

specific compound, this document focuses on predicted data and information available for

closely related analogs. This guide aims to serve as a foundational resource for researchers

working with this and similar molecular scaffolds.

Molecular Structure and Properties
8-Azaspiro[4.5]decane hydrochloride is a spirocyclic amine salt. The core structure consists

of a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. The

hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of 8-Azaspiro[4.5]decane hydrochloride.
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Comprehensive, experimentally verified spectroscopic data for 8-Azaspiro[4.5]decane
hydrochloride is not readily available in public databases. The following tables summarize

predicted data and data from closely related analogs to provide an estimation of expected

spectral features.

Table 1: Predicted Mass Spectrometry Data
Adduct Predicted m/z

[M+H]⁺ 140.1434

[M+Na]⁺ 162.1253

[M+K]⁺ 178.0993

[M+NH₄]⁺ 157.1700

[M-H]⁻ 138.1288

[M+HCOO]⁻ 184.1343

[M+CH₃COO]⁻ 198.1499

(Data predicted by computational models)

Table 2: Expected NMR Spectral Regions (Based on
Analog Structures)
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Nucleus
Chemical Shift
(ppm)

Multiplicity
(Expected)

Assignment
(Tentative)

¹H 3.0 - 3.5 Multiplet

Protons adjacent to

Nitrogen (Piperidine

ring)

¹H 1.5 - 2.0 Multiplet

Protons of the

Cyclopentane and

Piperidine rings

¹³C ~50 -

Carbons adjacent to

Nitrogen (Piperidine

ring)

¹³C ~40 - Spiro Carbon

¹³C 20 - 35 -

Carbons of the

Cyclopentane and

Piperidine rings

(Assignments are

tentative and based

on general chemical

shift knowledge and

data from similar

structures)

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

2700 - 3000 Strong, Broad N-H stretch (Ammonium salt)

2850 - 2960 Strong C-H stretch (Aliphatic)

1450 - 1600 Medium N-H bend

1300 - 1470 Medium C-H bend

(Based on characteristic

infrared group frequencies)

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 8-
Azaspiro[4.5]decane hydrochloride are not available. However, standard analytical chemistry

procedures would be employed.

General Protocol for Spectroscopic Analysis:

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

8-Azaspiro[4.5]decane
Hydrochloride Sample

Dissolution in
appropriate deuterated

solvent (e.g., D₂O, CD₃OD)

For NMR

IR Spectroscopy
(ATR or KBr pellet)

For IR (solid)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(e.g., ESI-MS)

For MS (solution)

Spectral Processing
(Baseline correction, peak picking)

Structural Elucidation
& Data Reporting

Click to download full resolution via product page
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). ¹H and

¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Infrared (IR) Spectroscopy
The IR spectrum of the solid material would typically be obtained using an Attenuated Total

Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer equipped with an appropriate

ionization source, such as Electrospray Ionization (ESI), to observe the molecular ion and its

fragmentation patterns.

Conclusion
While a comprehensive, experimentally validated set of spectroscopic data for 8-
Azaspiro[4.5]decane hydrochloride is not publicly available, this guide provides a summary

of predicted data and expected spectral features based on its chemical structure and data from

related compounds. Researchers are advised to acquire their own analytical data for this

compound to ensure the identity and purity of their materials. The general experimental

protocols outlined here provide a standard framework for such an analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 8-Azaspiro[4.5]decane
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184460#spectroscopic-data-nmr-ir-ms-of-8-azaspiro-
4-5-decane-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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